molecular formula C14H10F3NO2 B1454221 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187167-03-8

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine

Cat. No. B1454221
CAS RN: 1187167-03-8
M. Wt: 281.23 g/mol
InChI Key: SKFBCBAHGPKTGY-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO2 . It has a molecular weight of 281.23 g/mol . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is 1S/C14H10F3NO2/c1-20-12-7-3-6-11(18-12)13(19)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Comprehensive Analysis of 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine Applications

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is a compound with a trifluoromethylpyridine (TFMP) core, which has been identified as a key structural motif in various active agrochemical and pharmaceutical ingredients. Below is a detailed analysis of its unique applications across different scientific fields.

Agrochemicals: The TFMP derivatives, including 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine, have been extensively used in the agrochemical industry. They are primarily utilized for the protection of crops against pests. The introduction of fluazifop-butyl marked the beginning of TFMP derivatives in the market, and since then, over 20 new agrochemicals containing TFMP have been named . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .

Pharmaceuticals: In the pharmaceutical sector, several products containing the TFMP moiety have received market approval. These include both human and veterinary medicines. The derivatives of TFMP are under continuous research, with many candidates currently undergoing clinical trials. The applications in this field are vast, ranging from anti-inflammatory agents to more complex roles in antiviral drugs .

Chemical Synthesis: The compound’s role in chemical synthesis is pivotal. It serves as an intermediate in the synthesis of more complex molecules. The trifluoromethyl group in particular is a valuable addition in organic synthesis due to its ability to influence the biological activity and physical properties of the resulting compounds .

Material Science: In material science, the TFMP derivatives are explored for their potential in creating new materials with unique properties. This includes the development of polymers and coatings that can offer enhanced durability or specialized functionalities .

Life Sciences: Research in life sciences has benefited from the use of TFMP derivatives in the study of cell biology and biochemistry. These compounds can act as markers or probes due to their distinctive chemical properties, aiding in the visualization and tracking of biological processes .

Analytical Chemistry: In analytical chemistry, 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine can be used as a standard or reference compound. Its well-defined structure and stability make it suitable for calibration and validation of analytical methods .

Environmental Science: The environmental impact of TFMP derivatives, including their biodegradability and toxicity, is an area of ongoing research. These studies are crucial for assessing the safety and ecological footprint of these compounds when used in various applications .

Functional Materials: The exploration of TFMP derivatives in the creation of functional materials is an emerging field. These materials are designed to possess specific properties that can be activated or altered under certain conditions, making them suitable for a wide range of applications, from sensors to smart textiles .

properties

IUPAC Name

(6-methoxypyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-12-7-3-6-11(18-12)13(19)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFBCBAHGPKTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190665
Record name (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine

CAS RN

1187167-03-8
Record name (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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